2-Ethyl-4,5-dimethylthiazole

Description

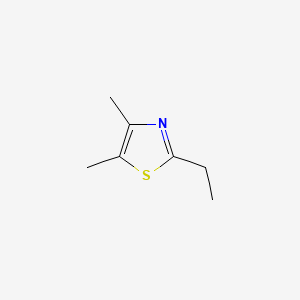

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOKJOZBJOWZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335095 | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-64-3 | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-2-ethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole, 2-ethyl-4,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-2-ETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34N4WYF56I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4,5-dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2-Ethyl-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4,5-dimethylthiazole is a heterocyclic compound featuring a thiazole ring substituted with an ethyl group at the 2-position and methyl groups at the 4- and 5-positions.[1] This molecule is a notable component in the flavor and fragrance industry, imparting savory, nutty, and roasted notes to a variety of food products.[2][3] Beyond its organoleptic properties, the thiazole scaffold is of significant interest to the pharmaceutical and agrochemical sectors due to its presence in a wide range of biologically active compounds and its utility as a versatile synthetic intermediate.[2][4] This guide provides a comprehensive technical overview of the molecular structure of 2-Ethyl-4,5-dimethylthiazole, including its physicochemical properties, synthesis, and spectral characterization, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Ethyl-4,5-dimethylthiazole is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NS | [1] |

| Molecular Weight | 141.23 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 185 °C | [2] |

| Density | 1.01 g/cm³ | [2] |

| Refractive Index (n20D) | 1.5 | [2] |

| Purity | >98.0% (GC) | [5] |

Synthesis of 2-Ethyl-4,5-dimethylthiazole

The synthesis of 2-Ethyl-4,5-dimethylthiazole is typically achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[6][7] This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-Ethyl-4,5-dimethylthiazole, propanethioamide would be reacted with 3-bromo-2-butanone.

Sources

- 1. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755) - FooDB [foodb.ca]

- 4. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Ethyl-4,5-dimethylthiazole, 5G | Labscoop [labscoop.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: 2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3)

Executive Summary

2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3) is a trisubstituted heteroaromatic compound belonging to the thiazole class. Characterized by a potent nutty, roasted, and meaty odor profile, it is a critical high-impact aroma chemical in the flavor industry, particularly for savory, coffee, and chocolate formulations. Beyond its organoleptic utility, the compound serves as a privileged scaffold in medicinal chemistry. The fully substituted thiazole ring confers metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals, including agrochemicals and potential enzyme inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, Hantzsch synthesis protocols, analytical characterization, and metabolic fate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 873-64-3 |

| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Nutty, roasted, meaty, earthy, green, vegetable |

| Density | 0.996 g/mL at 25 °C |

| Boiling Point | 179–185 °C (at 760 mmHg) |

| Refractive Index ( | 1.5060 |

| Flash Point | 74 °C (165 °F) - Closed Cup |

| Solubility | Soluble in alcohol, propylene glycol; slightly soluble in water |

| LogP (Predicted) | ~2.6 |

Synthesis & Manufacturing: The Hantzsch Protocol[8][9]

The industrial and laboratory standard for synthesizing 2-Ethyl-4,5-dimethylthiazole is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an

Retrosynthetic Analysis

To achieve the specific 2-ethyl-4,5-dimethyl substitution pattern, the required precursors are:

-

Thioamide Component (C2 source): Thiopropionamide (provides the 2-ethyl group).

- -Haloketone Component (C4, C5 source): 3-Bromo-2-butanone (provides the 4,5-dimethyl backbone).

Detailed Experimental Protocol

Note: This protocol is designed for a self-validating 100 mmol scale synthesis.

Reagents:

-

Thiopropionamide: 8.9 g (100 mmol)

-

3-Bromo-2-butanone: 15.1 g (100 mmol)

-

Ethanol (Absolute): 100 mL

-

Magnesium Carbonate (MgCO₃): 5.0 g (Acid scavenger)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiopropionamide (8.9 g) in absolute ethanol (50 mL).

-

Addition: Add Magnesium Carbonate (5.0 g) to the solution to neutralize the HBr generated during the reaction, preventing acid-catalyzed decomposition.

-

Initiation: Dissolve 3-Bromo-2-butanone (15.1 g) in the remaining 50 mL of ethanol. Add this solution dropwise to the reaction flask over 30 minutes at room temperature. Observation: A slight exotherm indicates the onset of alkylation (sulfur attack on the

-carbon). -

Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[1] The disappearance of the starting bromide indicates completion.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (MgCO₃/MgBr₂).

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Dissolve the residue in Diethyl Ether (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to ensure neutralization.

-

Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Distill the crude oil under vacuum. Collect the fraction boiling at ~70–75 °C (10 mmHg).

-

Yield: Expected yield is 65–75% of a clear, pale yellow liquid.

Mechanistic Pathway (DOT Diagram)

Caption: The Hantzsch synthesis mechanism involving S-alkylation of the thioamide followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.

Analytical Characterization

Validating the identity of 2-Ethyl-4,5-dimethylthiazole requires checking for the specific substitution pattern. The absence of aromatic protons in the NMR spectrum is a key diagnostic feature.

Gas Chromatography - Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV.

| m/z | Intensity | Assignment | Interpretation |

| 141 | High | [M]⁺ | Molecular Ion (C₇H₁₁NS). Confirms MW. |

| 126 | Medium | [M - CH₃]⁺ | Loss of methyl group (likely from ethyl chain or ring). |

| 112 | Low | [M - C₂H₅]⁺ | Loss of ethyl group. |

| 86 | 100% (Base) | [Ring Fragment]⁺ | Characteristic thiazole ring fragmentation (RCN cleavage). |

| 71 | High | [C₄H₇N]⁺ | Ring rearrangement fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, 400 MHz.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| ¹H | 1.32 | Triplet ( | 3H | -CH₂-CH₃ (Ethyl terminal methyl) |

| ¹H | 2.28 | Singlet | 3H | C4-CH₃ (Ring methyl) |

| ¹H | 2.32 | Singlet | 3H | C5-CH₃ (Ring methyl) |

| ¹H | 2.95 | Quartet ( | 2H | -CH₂-CH₃ (Ethyl methylene) |

| ¹³C | 13.5 | - | - | Ethyl CH₃ |

| ¹³C | 11.2 | - | - | Ring CH₃ (C4/C5) |

| ¹³C | 14.8 | - | - | Ring CH₃ (C4/C5) |

| ¹³C | 26.5 | - | - | Ethyl CH₂ |

| ¹³C | 125.0 | - | - | C5 (Aromatic) |

| ¹³C | 145.0 | - | - | C4 (Aromatic) |

| ¹³C | 168.0 | - | - | C2 (Aromatic, C=N) |

Metabolism & Toxicology (Bioactivation Pathways)[10]

For drug development professionals, understanding the metabolic stability of the thiazole ring is crucial. While generally stable, alkyl-substituted thiazoles are subject to oxidative metabolism by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4).

Metabolic Activation

The primary metabolic risk is S-oxidation or Epoxidation of the thiazole double bond, leading to reactive intermediates that can bind to cellular proteins or glutathione (GSH).

-

S-Oxidation: Formation of Thiazole-S-oxide (Sulfoxide).

-

Ring Epoxidation: Formation of the 4,5-epoxythiazoline.

-

Ring Opening: Hydrolysis of the reactive intermediate to form

-diketones and thioamides/thioureas.

Detoxification Pathway

The body utilizes Glutathione (GSH) to trap these electrophilic intermediates. A high presence of GSH adducts in microsome stability assays indicates potential bioactivation liability (idiosyncratic toxicity risk).

Metabolic Pathway Diagram (DOT)

Caption: CYP450-mediated bioactivation of the thiazole ring and subsequent detoxification via Glutathione (GSH) conjugation versus ring-opening toxicity.[2]

Safety & Handling

-

GHS Classification: Flammable Liquid (Cat 3), Acute Toxicity Oral (Cat 4), Skin/Eye Irritation (Cat 2).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Thiazoles can darken upon oxidation.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole. Retrieved from [Link]

-

The Good Scents Company (2024). 4,5-Dimethyl-2-ethyl thiazole: Flavor and Fragrance Information. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2-Ethyl-4,5-dimethylthiazole Mass Spectrum. Retrieved from [Link]

-

Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors.[3] Chemical Research in Toxicology, 23(3), 653-663.[3] (Cited for Thiazole Metabolic Pathway). Retrieved from [Link]

Sources

- 1. psasir.upm.edu.my [psasir.upm.edu.my]

- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2-Ethyl-4,5-dimethylthiazole

Structural Integrity, Synthetic Pathways, and Pharmacological Relevance[1][2]

Abstract

2-Ethyl-4,5-dimethylthiazole (CAS: 873-64-3) is a trisubstituted heteroaromatic compound frequently utilized as a structural scaffold in medicinal chemistry and a high-value intermediate in flavor chemistry.[1][2][3][4][5][6][7] While historically categorized for its organoleptic properties (nutty, roasted profiles), its significance in drug discovery lies in its role as a bioisostere for pyridine and its specific metabolic susceptibility via Cytochrome P450 pathways. This guide provides a definitive technical analysis of its synthesis, physicochemical characterization, and metabolic liabilities.[2]

Chemical Identity & Physicochemical Profiling[2][3][5][8]

The thiazole ring is electron-deficient relative to thiophene but electron-rich compared to pyridine, making it a versatile pharmacophore.[1][2] The 2,4,5-alkyl substitution pattern of this molecule blocks the primary sites of metabolic oxidation, forcing bioactivation through specific S-oxidation or side-chain oxidation pathways.[1][2]

Table 1: Physicochemical Specifications

| Property | Value | biological Relevance |

| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole | Unambiguous identification |

| Molecular Formula | C₇H₁₁NS | Core scaffold definition |

| Molecular Weight | 141.23 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP (Predicted) | ~2.6 - 2.8 | High lipophilicity; blood-brain barrier (BBB) penetrant |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base; largely un-ionized at physiological pH (7.[1][2][3]4) |

| Boiling Point | 185°C | High thermal stability for processing |

| Density | 1.01 g/mL | Liquid handling parameters |

Synthetic Architecture: Modified Hantzsch Condensation

The most robust route to 2-ethyl-4,5-dimethylthiazole is the Hantzsch Thiazole Synthesis .[1][2] This cyclocondensation involves a thioamide and an

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the

Critical Control Point: Propanethioamide is often hygroscopic and unstable.[2] For high-purity applications, it is recommended to synthesize it in situ or immediately prior to use via Lawesson’s Reagent thionation of propionamide.[2]

Visualization: Synthetic Pathway

Caption: Step-wise construction of the thiazole core via thionation followed by Hantzsch cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 2-Ethyl-4,5-dimethylthiazole (10g scale). Safety Warning: Thioamides and haloketones are lachrymators and skin irritants.[2] All operations must be performed in a fume hood.[2]

Step 1: Precursor Preparation (Propanethioamide)[2]

-

Charge: To a dry round-bottom flask under N₂, add propionamide (7.3 g, 100 mmol) and anhydrous THF (100 mL).

-

Add: Add Lawesson's Reagent (20.2 g, 50 mmol) in portions.

-

React: Stir at room temperature for 2 hours (or reflux for 30 mins if kinetics are slow).

-

Workup: Filter off the solid precipitate.[2] Concentrate the filtrate to obtain crude propanethioamide.[2] Use immediately.

Step 2: Hantzsch Cyclization[2]

-

Dissolve: Dissolve the crude propanethioamide (~100 mmol) in absolute ethanol (150 mL).

-

Addition: Add 3-bromo-2-butanone (15.1 g, 100 mmol) dropwise over 20 minutes. Exothermic reaction - monitor temperature.[1][2]

-

Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2]

-

Basification (Critical): The product exists as a hydrobromide salt.[2] Cool to 0°C. Slowly add saturated aqueous NaHCO₃ or 10% NaOH until pH ~9-10.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and distill under reduced pressure (or purify via silica column chromatography).

Analytical Characterization

Validation of the structure requires confirmation of the alkyl substitution pattern.[2]

-

¹H NMR (CDCl₃, 400 MHz):

-

MS (EI, 70 eV):

Pharmacological Context: Metabolic Liabilities

In drug development, the thiazole ring is not inert.[2] The sulfur atom is a "soft" nucleophile, and the C4-C5 double bond is electron-rich.[2]

Bioactivation Pathways[1][2][6][9][10][11]

-

S-Oxidation: Mediated by FMOs or CYP450s, leading to sulfoxides/sulfones.[2]

-

Epoxidation: CYP450 attack on the C4-C5 bond.[2] This is the primary toxicity risk .[2] The resulting epoxide is highly reactive and can ring-open to form reactive dicarbonyl species or thioamides, which covalently bind to hepatic proteins (glutathione trapping assays are mandatory).[2]

Visualization: Metabolic Fate

Caption: CYP-mediated bioactivation pathways highlighting the toxicity risk of the 4,5-epoxidation route.[1]

References

-

Hantzsch Thiazole Synthesis Mechanism & Review Title: Thiazole synthesis via Hantzsch condensation Source:[8][12][13][14] Organic Chemistry Portal URL:[Link]1]

-

Chemical Properties & Safety Data Title: 2-Ethyl-4,5-dimethylthiazole Compound Summary Source: PubChem (National Library of Medicine) URL:[Link]1]

-

Metabolic Activation of Thiazoles Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]1]

-

Thiazole Bioactivation & CYP Interactions Title: Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors Source: PubMed (NIH) URL:[2][Link]1][9]

Sources

- 1. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755) - FooDB [foodb.ca]

- 2. 5-Ethyl-2,4-dimethylthiazole | C7H11NS | CID 162293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 2,4-dimethylthiazole-5-carboxylate | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. juser.fz-juelich.de [juser.fz-juelich.de]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Thiazole synthesis [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 2-Ethyl-4,5-dimethylthiazole Spectral Data & Synthesis

[1]

Part 1: Molecular Profile & Significance

2-Ethyl-4,5-dimethylthiazole is a trisubstituted thiazole derivative characterized by its potent organoleptic properties, often described as "nutty," "roasted," or "meaty."[1] Beyond its role as a flavorant (FEMA 3620), it serves as a valuable structural motif in medicinal chemistry, particularly as a scaffold for bioactive ligands targeting specific protein binding pockets.

| Property | Data |

| CAS Number | 873-64-3 |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Nutty, roasted, meaty, cocoa-like |

Part 2: Structural Elucidation Strategy

To rigorously identify this compound, a multi-modal spectral approach is required. The following workflow illustrates the logical dependency between different analytical methods.

Figure 1: Analytical workflow for structural confirmation.

Part 3: Mass Spectrometry (GC-MS) Data

The Electron Ionization (EI) mass spectrum provides the molecular fingerprint. The molecular ion (M+) is stable due to the aromatic thiazole ring.

Key Fragmentation Peaks

| m/z | Relative Abundance | Assignment | Mechanistic Insight |

| 141 | High (Base Peak candidate) | [M]⁺ | Molecular Ion (Stable aromatic system) |

| 126 | Medium | [M - CH₃]⁺ | Loss of methyl group (likely from ethyl chain or ring) |

| 112 | Medium | [M - C₂H₅]⁺ | Loss of ethyl group (cleavage at C2 position) |

| 86 | High | [C₄H₈NS]⁺ | Thiazole ring fragment rearrangement |

| 71 | High | [C₃H₅NS]⁺ | Ring cleavage product |

Fragmentation Pathway Logic

The stability of the thiazole ring dictates that initial fragmentation often occurs at the alkyl substituents.

Figure 2: Proposed fragmentation pathway for 2-Ethyl-4,5-dimethylthiazole.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR analysis is the definitive method for distinguishing this isomer from analogs like 2,4,5-trimethylthiazole. The data below represents chemically equivalent shifts based on structural electronic environments.

¹H NMR Data (CDCl₃, 300 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 2.98 | Quartet (q, J ≈ 7.6 Hz) | 2H | C2-CH₂ -CH₃ | Deshielded by adjacent C=N bond in the aromatic ring.[1] |

| 2.31 | Singlet (s) | 3H | C4-CH₃ | Allylic-like positioning on the ring; slightly deshielded.[1] |

| 2.28 | Singlet (s) | 3H | C5-CH₃ | Adjacent to Sulfur; distinct from C4-Me but close in shift.[1] |

| 1.38 | Triplet (t, J ≈ 7.6 Hz) | 3H | C2-CH₂-CH₃ | Typical terminal methyl triplet, coupled to methylene.[1] |

¹³C NMR Data (CDCl₃, 75 MHz)

| Shift (δ ppm) | Carbon Type | Assignment |

| 162.5 | Quaternary (Cq) | C2 (Ring) - Most deshielded due to N and S proximity.[1] |

| 148.0 | Quaternary (Cq) | C4 (Ring) |

| 125.5 | Quaternary (Cq) | C5 (Ring) |

| 27.5 | Methylene (CH₂) | C2-CH₂ -CH₃ |

| 14.8 | Methyl (CH₃) | C4-CH₃ |

| 13.5 | Methyl (CH₃) | C2-CH₂-CH₃ |

| 11.2 | Methyl (CH₃) | C5-CH₃ |

Part 5: Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the heterocyclic ring and aliphatic chains.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 2960 - 2850 | C-H Stretch | Alkyl groups (Ethyl, Methyl) |

| 1530 - 1500 | C=N Stretch | Thiazole Ring (Characteristic) |

| 1450 | C-H Bend | Methyl/Methylene deformation |

| 1240 | C-N Stretch | Ring skeletal vibration |

| 680 - 650 | C-S Stretch | Thiazole Ring (C-S-C) |

Part 6: Experimental Protocol - Synthesis

Methodology: Hantzsch Thiazole Synthesis Objective: Preparation of 2-Ethyl-4,5-dimethylthiazole via condensation of a thioamide and an α-haloketone.[1]

Reagents Required[1][2][3][4][5][6][7][8]

-

Thiopropionamide (Source of N-C-S and Ethyl group)

-

3-Bromo-2-butanone (Source of C4-Me and C5-Me backbone)[1]

-

Ethanol (Absolute, Solvent)[2]

-

Magnesium Sulfate (Drying agent)[3]

Step-by-Step Protocol

-

Preparation of Solution A: Dissolve Thiopropionamide (10 mmol, 0.89 g) in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition of Electrophile: Add 3-Bromo-2-butanone (10 mmol, 1.51 g) dropwise to Solution A over 10 minutes at room temperature. Caution: Exothermic reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate ethanol under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ solution until pH ~8.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

-

-

Purification:

-

Combine organic layers and dry over anhydrous MgSO₄.[3]

-

Filter and concentrate in vacuo.

-

Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation (bp ~185°C at atm).

-

Figure 3: Synthetic workflow for Hantzsch condensation.[1]

Part 7: References

-

NIST Mass Spectrometry Data Center. Thiazole, 2-ethyl-4,5-dimethyl- Mass Spectrum.[1][4] National Institute of Standards and Technology.[4]

-

PubChem Database. 2-Ethyl-4,5-dimethylthiazole (CID 522877).[1] National Center for Biotechnology Information.

-

BenchChem. Hantzsch Thiazole Synthesis Protocols. (General methodology adaptation).

-

The Good Scents Company. 2-Ethyl-4,5-dimethylthiazole Organoleptic Properties.[1]

Foreword: The Analytical Imperative for Key Flavor Compounds

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Ethyl-4,5-dimethylthiazole

In the intricate world of flavor and fragrance chemistry, few molecules carry the distinctive savory, nutty, and meaty notes of 2-Ethyl-4,5-dimethylthiazole. This heterocyclic compound is a cornerstone in the formulation of a vast array of food products and is a key marker in the analysis of roasted goods like coffee.[1][2] Its unambiguous identification and quantification are paramount for quality control, competitive analysis, and new product development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical tool for this purpose.[3] This guide provides a comprehensive, field-tested examination of the mass spectrometric behavior of 2-Ethyl-4,5-dimethylthiazole, moving beyond simple procedural outlines to explore the fundamental principles that ensure robust and reliable analysis.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for methodological design. 2-Ethyl-4,5-dimethylthiazole is a volatile compound whose characteristics are well-suited for GC-MS analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NS | [4] |

| Molecular Weight | 141.23 g/mol | [5] |

| CAS Number | 873-64-3 | [4] |

| Boiling Point | 185 °C | [2] |

| Description | A key flavor compound with nutty, cocoa, and burnt notes. | [2] |

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) provides an orthogonal analytical system of formidable power for volatile compounds. GC separates the analyte from a complex matrix based on its volatility and interaction with the stationary phase, while MS provides high-specificity detection and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[3] This combination is indispensable for the analysis of trace-level flavor compounds in complex food matrices.[6][7]

Experimental Workflow: A Self-Validating System

The following diagram outlines a robust workflow for the GC-MS analysis of 2-Ethyl-4,5-dimethylthiazole. Each stage is designed with feedback loops and quality checks to ensure the trustworthiness of the final data.

Caption: A validated GC-MS workflow for flavor compound analysis.

Protocol: GC-MS Analysis of 2-Ethyl-4,5-dimethylthiazole

This protocol is designed for robustness and is based on established methods for analyzing volatile flavor compounds.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Rationale: To isolate volatile and semi-volatile compounds from a complex matrix (e.g., coffee, liquid flavoring) and concentrate them into a solvent compatible with GC analysis.

-

Procedure:

-

To 10 mL of the liquid sample, add an internal standard (e.g., 10 µL of a 100 ppm solution of an appropriate deuterated analog).

-

Add 5 mL of dichloromethane (DCM).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the lower organic (DCM) layer to a clean vial.

-

Dry the DCM extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

2. Instrumentation and Parameters

-

Rationale: The chosen parameters provide a balance of separation efficiency, sensitivity, and run time suitable for routine analysis.

-

System: Agilent 6890N GC coupled to a 5975B MSD or equivalent.[3]

| Parameter | Setting | Rationale |

| GC Inlet | Splitless, 250 °C | Ensures efficient transfer of trace analytes onto the column. |

| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |

| Column | DB-Wax (60 m x 0.25 mm, 0.25 µm) or equivalent polar column | The polar phase provides excellent separation for heterocyclic flavor compounds. |

| Oven Program | 40 °C (hold 2 min), ramp to 240 °C @ 5 °C/min, hold 10 min | A robust temperature ramp to separate a wide range of volatile compounds. |

| MS Source | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The industry standard for generating comparable mass spectra and enabling library matching. |

| Mass Analyzer | Quadrupole | |

| Scan Range | 35 - 350 amu | Covers the molecular ion and all expected fragments of the analyte. |

| Source Temp. | 230 °C | |

| Quad Temp. | 150 °C |

Mass Spectral Interpretation: Deconstructing the Molecular Signature

The electron ionization (EI) mass spectrum of a molecule is a unique fingerprint derived from its fragmentation pattern. Understanding this pattern is key to confident identification.

Electron Ionization (EI) Mass Spectrum of 2-Ethyl-4,5-dimethylthiazole

The mass spectrum is characterized by a prominent molecular ion and several key fragment ions.[2][5]

| m/z | Relative Intensity (%) | Ion Identity (Proposed) |

| 141 | 88.1 | [M]⁺• (Molecular Ion) |

| 140 | 63.9 | [M-H]⁺ |

| 126 | 54.0 | [M-CH₃]⁺ |

| 86 | 100.0 (Base Peak) | [M-C₃H₅N]⁺• or [M-C₂H₃S]⁺• |

| 71 | 85.0 | [C₄H₅N]⁺• or [C₃H₃S]⁺ |

Proposed Fragmentation Pathway

The fragmentation of 2-Ethyl-4,5-dimethylthiazole under 70 eV EI conditions can be rationalized through a series of logical bond cleavages. The stability of the resulting ions dictates the intensity of their corresponding peaks in the mass spectrum.[8]

-

Molecular Ion Formation (m/z 141): An electron is ejected from the molecule, typically from a non-bonding electron pair on the nitrogen or sulfur atom, forming the radical cation [C₇H₁₁NS]⁺•.

-

Formation of [M-H]⁺ (m/z 140): Loss of a hydrogen radical, likely from the ethyl group, leads to a stable, even-electron ion.

-

Formation of [M-CH₃]⁺ (m/z 126): Cleavage of a methyl group, either from the ethyl side chain (beta-cleavage) or one of the ring methyls, results in a resonance-stabilized cation. Beta-cleavage at the ethyl group is a highly favorable process.

-

Formation of the Base Peak (m/z 86): The most abundant fragment ion is formed via cleavage of the thiazole ring. A plausible pathway is a retro-Diels-Alder (RDA)-type fragmentation or concerted bond cleavage, leading to the expulsion of a neutral acetonitrile (C₂H₃N) or thioacetaldehyde (C₂H₄S) fragment, though the former is more commonly cited for similar structures. The most likely major fragmentation is the loss of the C4-C5 vinyl sulfide moiety along with the attached methyl groups, leading to the stable ethyl-isothiocyanate radical cation. However, given the observed m/z, a more direct cleavage leading to a C₄H₆S⁺• ion is also plausible.

-

Formation of m/z 71: This ion likely arises from the further fragmentation of the m/z 86 ion or directly from the molecular ion through a more complex rearrangement.

Caption: Proposed EI fragmentation pathway for 2-Ethyl-4,5-dimethylthiazole.

Advanced Concepts: Ionization Energetics

While EI is the workhorse for library-based identification, understanding the molecule's intrinsic chemical properties provides deeper insight into its behavior in the mass spectrometer.

Proton Affinity and Gas-Phase Basicity

Proton Affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, while Gas-Phase Basicity (GB) is the negative of the corresponding Gibbs free energy change.[9][10]

B + H⁺ → BH⁺

These values determine the favorability of proton transfer reactions. For 2-Ethyl-4,5-dimethylthiazole, the lone pair of electrons on the ring nitrogen (N3) makes it a basic site.[11] While specific experimental PA values for this exact molecule are not readily published, its thiazole structure suggests a significant PA.

Causality in Method Choice:

-

Why Not Chemical Ionization (CI)? A high PA means the molecule is readily protonated. In a CI experiment using methane or ammonia as the reagent gas, 2-Ethyl-4,5-dimethylthiazole would likely show a very strong protonated molecule peak ([M+H]⁺ at m/z 142) with minimal fragmentation. While this is excellent for confirming molecular weight (a "soft" ionization technique), it provides little of the structural fingerprinting information that EI offers. Therefore, for unambiguous identification in complex matrices, the information-rich fragmentation pattern from EI is superior.

Conclusion: From Spectrum to Solution

The mass spectrometry analysis of 2-Ethyl-4,5-dimethylthiazole is a robust and highly specific endeavor when approached with a foundational understanding of the principles at play. By leveraging a validated GC-MS protocol, analysts can achieve reliable separation and detection. The true expertise, however, lies in the interpretation of the mass spectrum. The fragmentation pathway, initiated by electron ionization, provides a unique molecular fingerprint, with the molecular ion at m/z 141 and a characteristic base peak at m/z 86. This in-depth knowledge of the molecule's behavior under analytical conditions empowers researchers, scientists, and drug development professionals to confidently identify and quantify this critical flavor compound, ensuring product quality and driving innovation.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylbutane fragmentation pattern. Retrieved from [Link]

-

Ranah Research. (2025). Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respiratory Toxicity. Ranah Research Journal, 8(1). Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Etil-4,5-dimetiltiazol. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline. Retrieved from [Link]

-

Schmutzer, G., et al. (2012). Analysis of Flavor Compounds by GC/MS After Liquid-Liquid Extraction From Fruit Juices. AIP Conference Proceedings, 1425, 53. Retrieved from [Link]

-

Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Twistaroma. (n.d.). Semi quantitative and comparative analysis of 2 matrixes by SBSE-LD-GC-MS. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Éthyl-4,5-diméthylthiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-4,5-dimethylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2019). Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755). Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-ethyl-4,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Li, D. Y., et al. (2022). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science & Nutrition, 10(11), 3845-3856. Retrieved from [Link]

-

NIST. (n.d.). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 36, 1475-1485. Retrieved from [Link]

-

MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1896. Retrieved from [Link]

-

NIH. (2011). Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. Journal of Chemical Theory and Computation, 7(8), 2536-2547. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Thermodynamics of Gas Phase Brønsted Acidity and Basicity. Retrieved from [Link]

-

ResearchGate. (2018). Calculation of Proton Affinity, Gas-Phase Basicity, and Enthalpy of Deprotonation of Polyfunctional Compounds Based on High-Level Density Functional Theory. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755) - FooDB [foodb.ca]

- 3. twistaroma.fr [twistaroma.fr]

- 4. Thiazole, 2-ethyl-4,5-dimethyl- [webbook.nist.gov]

- 5. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jurnal.ranahresearch.com [jurnal.ranahresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Role of NMR in Structural Elucidation

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-4,5-dimethylthiazole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethyl-4,5-dimethylthiazole, a heterocyclic compound of interest in flavor chemistry and as a versatile building block in synthetic organic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation, grounded in fundamental NMR principles and data from analogous structures.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules.[3] For a compound like 2-Ethyl-4,5-dimethylthiazole (C₇H₁₁NS), ¹H NMR provides precise information about the electronic environment of each proton, their connectivity, and the relative number of protons in each environment.[4] This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a rationale for the expected chemical shifts, signal multiplicities, and coupling constants that are essential for its unambiguous identification.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first analyze the distinct proton environments within the 2-Ethyl-4,5-dimethylthiazole molecule. The structure consists of a thiazole ring substituted at positions 2, 4, and 5.[5] This gives rise to four unique sets of protons, which have been assigned labels (a, b, c, d) for clarity.

Caption: Structure of 2-Ethyl-4,5-dimethylthiazole with proton groups labeled.

The four distinct proton environments are:

-

-CH₃ of the ethyl group (a): Three equivalent protons.

-

-CH₂- of the ethyl group (b): Two equivalent protons.

-

-CH₃ at the C4 position (c): Three equivalent protons.

-

-CH₃ at the C5 position (d): Three equivalent protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned spectrum for this specific molecule is not readily found, a highly accurate prediction can be made by combining foundational NMR principles with spectral data from closely related analogs, such as 2-ethyl-4-methylthiazole.[6][7]

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. The electron-withdrawing nature of the aromatic, heterocyclic thiazole ring significantly influences the chemical shifts of the substituent protons.

-

Ethyl Group Protons:

-

Methylene (-CH₂-, group b): These protons are directly attached to the C2 position of the thiazole ring. This position is adjacent to both the nitrogen and sulfur atoms, placing it in a relatively electron-poor environment. This deshielding effect shifts the signal significantly downfield. Based on data for 2-ethyl-4-methylthiazole, which shows a quartet at approximately 2.99 ppm, a similar chemical shift is predicted for this group.[7]

-

Methyl (-CH₃, group a): These protons are adjacent to the methylene group and are therefore more shielded. Their signal will appear further upfield. Analog data suggests a chemical shift of approximately 1.37 ppm.[7]

-

-

Ring Methyl Protons (groups c and d):

-

The methyl groups at positions C4 and C5 are attached to the sp²-hybridized carbons of the aromatic ring, causing their signals to appear downfield from typical alkane methyl protons. They are non-equivalent due to their different proximities to the ring's heteroatoms. The C4-methyl (group c) is adjacent to the nitrogen atom, while the C5-methyl (group d) is adjacent to the sulfur atom. This difference in the local electronic environment results in two distinct singlet signals. For 2-ethyl-4-methylthiazole, the C4-methyl appears at 2.41 ppm.[7] It is therefore predicted that both methyl signals for 2-Ethyl-4,5-dimethylthiazole will appear as sharp singlets in the range of 2.2–2.5 ppm .

-

Signal Multiplicity (Splitting Pattern)

The splitting of signals is caused by spin-spin coupling between non-equivalent neighboring protons, following the n+1 rule.

-

Ethyl Group:

-

The methylene signal (-CH₂-, group b) is split by the three adjacent methyl protons (n=3), resulting in a quartet (3+1=4).

-

The methyl signal (-CH₃, group a) is split by the two adjacent methylene protons (n=2), resulting in a triplet (2+1=3).

-

-

Ring Methyl Groups:

-

The methyl groups at C4 and C5 (groups c and d) have no adjacent protons. Therefore, their signals will appear as unsplit singlets .

-

Integration

The area under each signal is proportional to the number of protons it represents. The expected integration ratio for the signals corresponding to groups a, b, c, and d would be 3H : 2H : 3H : 3H .

Coupling Constant (J)

The distance between the peaks in a split signal is the coupling constant (J), measured in Hertz (Hz). For the ethyl group, the vicinal (³J) coupling between the -CH₂- and -CH₃ protons is expected to be in the typical range of ~7.0–7.5 Hz . The quartet and triplet will exhibit the same J value.

Summary of Predicted ¹H NMR Data

The predicted spectral parameters for 2-Ethyl-4,5-dimethylthiazole in a standard solvent like CDCl₃ are summarized below.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | a | ~1.4 | Triplet (t) | 3H | ~7.2 |

| Ring -CH₃ | c | ~2.3 | Singlet (s) | 3H | N/A |

| Ring -CH₃ | d | ~2.4 | Singlet (s) | 3H | N/A |

| Ethyl -CH₂- | b | ~3.0 | Quartet (q) | 2H | ~7.2 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a robust and validated protocol is critical for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Analyte Weighing: Accurately weigh 5–10 mg of high-purity 2-Ethyl-4,5-dimethylthiazole.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for small, non-polar to moderately polar organic molecules due to its good dissolving power and ease of removal.[8][9]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4-5 cm.[9]

NMR Instrument Parameters (Example: 400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Transmitter Frequency Offset: Centered in the middle of the expected spectral region (~6 ppm).

-

Acquisition Time (AQ): ~3–4 seconds.

-

Relaxation Delay (D1): 2–5 seconds to ensure full relaxation of protons.

-

Number of Scans (NS): 8 to 16 scans for a sample of this concentration.

-

Receiver Gain (RG): Optimized automatically by the instrument.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals and normalize them to a known number of protons (e.g., the 2H quartet).

Workflow and Data Interpretation Logic

The process from sample to final structure confirmation follows a logical and self-validating workflow.

Caption: Experimental and analytical workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of 2-Ethyl-4,5-dimethylthiazole is predicted to show four distinct signals corresponding to its unique proton environments. The characteristic quartet-triplet pattern of the ethyl group and two downfield singlets for the ring-bound methyl groups provide a definitive spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret the ¹H NMR spectrum to confirm the identity and purity of this important heterocyclic compound.

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]

-

Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. [Link]

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. [Link]

-

2-Etil-4,5-dimetiltiazol. (n.d.). Chem-Impex. [Link]

-

Supporting Information for: A mild and general method for the synthesis of benzothiazole derivatives. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information. (2007). Wiley-VCH. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

2-Ethyl-4,5-dimethylthiazole. (n.d.). PubChem. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. [Link]

-

¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]

-

Thiazole, 2-ethyl-4,5-dimethyl-. (n.d.). NIST WebBook. [Link]

-

Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

-

All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020). ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

-

Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. (2022). ACS Publications. [Link]

-

Supporting Information for: Catalytic oxidative esterification of aldehydes with N-heterocyclic carbenes. (n.d.). The Royal Society of Chemistry. [Link]

-

Determine the structure of small organic molecule from ¹H NMR experimental spectrum. (n.d.). University of Science and Technology. [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. [Link]

-

2,4,5-trisubstituted thiazoles. (2012). Human Metabolome Database. [Link]

-

NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]

-

Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 5. Thiazole, 2-ethyl-4,5-dimethyl- [webbook.nist.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 2-Ethyl-4-methyl thiazole(15679-12-6) 1H NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 10. pubs.acs.org [pubs.acs.org]

13C NMR Analysis of Thiazole Derivatives: A Technical Guide for Researchers

Introduction

Thiazole, a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural elucidation of these derivatives is paramount for understanding their function and for the rational design of new entities. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for providing direct insight into the carbon framework of these molecules.[3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of 13C NMR for the analysis of thiazole derivatives. We will delve into the fundamental aspects of 13C chemical shifts in the thiazole ring, explore the profound influence of substituents, and detail advanced NMR techniques for unambiguous spectral assignment. This guide is designed to be a field-proven resource, blending theoretical knowledge with practical, actionable protocols.

Fundamental Principles of 13C NMR in Thiazole Analysis

13C NMR spectroscopy observes the magnetic properties of the 13C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable structural information. Key to interpreting 13C NMR spectra is the concept of the chemical shift (δ) , which is the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS). The chemical shift of a particular carbon atom is highly sensitive to its local electronic environment.

For thiazole derivatives, the electronic environment is dictated by several factors:

-

Hybridization: sp2-hybridized carbons of the aromatic thiazole ring resonate at a lower field (higher ppm) compared to sp3-hybridized carbons in alkyl substituents.[4]

-

Electronegativity: The presence of the electronegative nitrogen and sulfur atoms in the ring significantly influences the electron density and, consequently, the chemical shifts of the ring carbons.

-

Aromaticity: The delocalized π-electron system in the thiazole ring induces a diamagnetic ring current that deshields the ring carbons, causing them to resonate at a lower field.[2]

A typical broadband-decoupled 13C NMR spectrum displays each unique carbon atom as a single peak, simplifying the initial analysis of the number of distinct carbon environments in a molecule.[4]

13C Chemical Shifts of the Unsubstituted Thiazole Ring

The unsubstituted thiazole ring presents three unique carbon signals corresponding to C2, C4, and C5. Understanding their characteristic chemical shift ranges is the first step in analyzing substituted derivatives.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | ~153 ppm | Located between two electronegative heteroatoms (N and S), C2 is the most deshielded carbon in the ring. |

| C4 | ~143 ppm | Adjacent to the sulfur atom and part of the C=N bond, C4 is also significantly deshielded. |

| C5 | ~115 ppm | Being adjacent to the sulfur atom but further from the nitrogen, C5 is the most shielded of the ring carbons. |

Note: These are approximate values and can vary slightly depending on the solvent and other experimental conditions.[5][6]

The Influence of Substituents on 13C Chemical Shifts

The true power of 13C NMR lies in its ability to probe the electronic effects of substituents on the thiazole ring. Substituents can dramatically alter the chemical shifts of the ring carbons through inductive and resonance effects.

Electronic Effects of Substituents

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-CHO, -COR) decrease the electron density on the ring carbons, causing them to shift downfield (to a higher ppm value). The effect is most pronounced at the carbon of substitution and the ortho and para positions.

-

Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkyl groups (-R) increase the electron density on the ring carbons, causing them to shift upfield (to a lower ppm value).

Positional Isomerism and Substituent Effects

The position of the substituent on the thiazole ring dictates which carbon signals are most affected.

-

Substitution at C2: An electron-donating group at C2, such as an amino group in 2-aminothiazole, will cause an upfield shift of the C2 signal and, to a lesser extent, the C4 and C5 signals.[7][8] Conversely, an electron-withdrawing group will cause a downfield shift.

-

Substitution at C4: A substituent at the C4 position, for example, a methyl group in 4-methylthiazole, will primarily shield the C4 and C5 carbons.[9][10][11][12]

-

Substitution at C5: A substituent at C5, such as a carboxylic acid in thiazole-5-carboxylic acid, will deshield the C5 and C4 carbons.[13][14][15]

The interplay of these effects can be complex, and a thorough analysis often requires comparison with literature data and the use of advanced NMR techniques.[16][17]

The following workflow illustrates the general logic for analyzing substituent effects:

Caption: Logical workflow for interpreting substituent effects in 13C NMR.

Advanced 13C NMR Techniques for Thiazole Derivatives

While a standard broadband-decoupled 13C NMR spectrum is informative, complex thiazole derivatives often require more sophisticated techniques for unambiguous signal assignment.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a crucial set of experiments for determining the number of protons attached to each carbon.[18][19][20][21][22] This is invaluable for distinguishing between quaternary (C), methine (CH), methylene (CH2), and methyl (CH3) carbons.[18][19][20][21][22]

-

DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).

-

DEPT-90: Shows only signals for methine (CH) carbons.[18][20][22]

-

DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons.[18][20][22]

By comparing these spectra, one can systematically determine the multiplicity of each carbon signal.

2D NMR Spectroscopy: HSQC and HMBC

Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with the proton(s) directly attached to it. It is a powerful tool for assigning the signals of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. HMBC is essential for identifying quaternary carbons and for piecing together the molecular fragments to determine the overall structure.[23]

The following diagram illustrates the decision-making process for spectral assignment using these techniques:

Caption: Workflow for unambiguous spectral assignment using advanced NMR.

Experimental Protocols and Considerations

High-quality 13C NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation Protocol

-

Determine Sample Amount: For a standard 13C NMR experiment, aim for 50-100 mg of your thiazole derivative.[24] For more sensitive modern spectrometers, 10-20 mg may be sufficient.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves your sample.[24][25] Chloroform-d (CDCl3) is a common first choice for many organic compounds due to its good dissolving power.[26] Other common solvents include DMSO-d6, acetone-d6, and methanol-d4.[24][27]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[26]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[25][28]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.[25][28]

Data Acquisition Parameters

While optimal parameters can vary between instruments, here are some general guidelines for a standard 13C NMR experiment:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Typically ~240 ppm to cover the full range of possible carbon chemical shifts.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

Data Interpretation: A Case Study

Let's consider a hypothetical example: 2-amino-4-phenylthiazole .

-

Expected Signals: We anticipate signals for the three thiazole ring carbons, the six carbons of the phenyl ring (four unique signals due to symmetry), and any carbons in substituents.

-

Thiazole Ring Carbons:

-

C2: Attached to the amino group (an EDG), this carbon will be significantly shielded compared to unsubstituted thiazole, appearing around 168-170 ppm.[29]

-

C4: Attached to the phenyl group, its chemical shift will be influenced by the phenyl ring's electronic effects, typically around 150 ppm.[29]

-

C5: This CH carbon will appear as the most upfield of the ring carbons, around 102 ppm.[29]

-

-

Phenyl Ring Carbons: These will appear in the aromatic region (125-135 ppm). The ipso-carbon (attached to the thiazole ring) will be distinct from the ortho, meta, and para carbons.

-

DEPT Analysis:

-

DEPT-90 would show signals for C5 and the ortho, meta, and para carbons of the phenyl ring.

-

DEPT-135 would show positive signals for these same CH carbons.

-

The C2 and C4 of the thiazole ring, and the ipso-carbon of the phenyl ring, would be absent in all DEPT spectra, confirming they are quaternary.

-

By systematically applying these principles, a complete and confident structural assignment can be achieved.

Conclusion

13C NMR spectroscopy is an indispensable technique in the study of thiazole derivatives. A thorough understanding of the fundamental principles of chemical shifts, the predictable influence of substituents, and the application of advanced techniques like DEPT, HSQC, and HMBC empowers researchers to elucidate complex molecular structures with confidence. By following rigorous experimental protocols and a logical approach to data interpretation, scientists can unlock the wealth of structural information contained within the 13C NMR spectrum, accelerating research and development in medicinal chemistry and beyond.

References

-

Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

-

University of Alberta Department of Chemistry. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

JEOL. NMR Sample Preparation. [Link]

- Gümüş, S., St-Gelais, A., & Buncel, E. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.

- Lankadurai, B. P., Prest, E. G., & Edison, A. S. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. In: Metabolomics, pp. 59-72. Springer, New York, NY.

- Schneider, H. J., & Agrawal, P. K. (1986). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Magnetic Resonance in Chemistry, 24(8), 712-716.

-

Semantic Scholar. 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. [Link]

-

PubChem. 2-Aminothiazole. [Link]

-

Fiveable. DEPT 13C NMR Spectroscopy. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

PubMed. Practical Guidelines for 13C-Based NMR Metabolomics. [Link]

- Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471.

-

Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel, green and reusable magnetic nanocatalyst. [Link]

-

SpectraBase. 4-Methylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]

-

IIT Kanpur. 13C NMR spectroscopy. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

- Krishna, P. M., Reddy, N. G., Harish, B., Patil, Y. P., & Nethaji, M. (2023).

-

MDPI. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Wikipedia. Thiazole. [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.[Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

-

PubChem. 4-Methylthiazole. [Link]

-

Chemistry LibreTexts. 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]

-

OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]

-

PubChem. Thiazole-5-carboxylic acid. [Link]

-

NIST WebBook. 4-Methylthiazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]

- 8. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 4-Methylthiazole(693-95-8) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Methylthiazole [webbook.nist.gov]

- 13. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. Thiazole-5-carboxylic acid | [frontierspecialtychemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. fiveable.me [fiveable.me]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 21. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 22. web.uvic.ca [web.uvic.ca]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. sites.bu.edu [sites.bu.edu]

- 26. organomation.com [organomation.com]

- 27. scs.illinois.edu [scs.illinois.edu]

- 28. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 29. asianpubs.org [asianpubs.org]

The Natural Occurrence and Significance of 2-Ethyl-4,5-dimethylthiazole in Food Matrices

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3) is a potent, naturally occurring alkylthiazole identified in thermally processed foods, particularly cooked meats (beef, lamb) , roasted coffee , and toasted sesame oil . Characterized by a low odor threshold and sensory descriptors including "nutty," "roasted," "meaty," and "earthy," it plays a critical role in the savory flavor profile of Maillard-reaction-derived products.

Unlike its widely commercialized isomer 2-ethyl-4-methylthiazole (FEMA 3680) , the 4,5-dimethyl variant is less common as an isolated additive but is significant as a natural byproduct of sulfur-amino acid degradation. For drug development professionals, this molecule represents a stable thiazole scaffold relevant to pharmacokinetic studies involving cytochrome P450 metabolism of heterocyclic rings.

Chemical Identity & Properties

This compound belongs to the class of 2,4,5-trisubstituted thiazoles , a group of heterocycles essential to the flavor industry and pharmaceutical synthesis.

| Property | Specification |

| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |

| CAS Number | 873-64-3 |

| Molecular Formula | C₇H₁₁NS |

| Molecular Weight | 141.23 g/mol |

| FLAVIS Number | 15.058 |

| Odor Descriptors | Nutty, roasted, meaty, cocoa, earthy, green |

| Odor Threshold | ~90–100 ppb (in water) |

| Solubility | Insoluble in water; soluble in ethanol and organic solvents |

Mechanisms of Formation: The Maillard Pathway

The formation of 2-Ethyl-4,5-dimethylthiazole is primarily thermally induced via the Maillard reaction , specifically involving the interaction of sulfur-containing amino acids (Cysteine/Cystine) with reducing sugars or their dicarbonyl degradation products.

Mechanistic Workflow

-

Strecker Degradation: Cysteine reacts with dicarbonyls (e.g., 2,3-pentanedione derived from sugar fragmentation) to form Strecker aldehydes and α-aminoketones.

-

Sulfuration: Hydrogen sulfide (

), released from cysteine degradation, reacts with dicarbonyls or imines. -

Cyclization & Oxidation: The intermediate mercapto-imines cyclize to form thiazolines (dihydrothiazoles). These are unstable and readily oxidize (dehydrogenate) under heat to form the aromatic thiazole ring.

Pathway Visualization

The following diagram illustrates the specific formation pathway from precursors to the final aromatic thiazole.

Figure 1: Biosynthetic pathway of 2-Ethyl-4,5-dimethylthiazole via Maillard reaction intermediates.

Occurrence Profile in Food Matrices

While often present at trace levels (ppb range), the compound's low odor threshold makes it a significant contributor to the "roasted" flavor profile.

Quantitative & Qualitative Occurrence

| Food Matrix | Occurrence Status | Context & Concentration Notes |

| Cooked Beef | Confirmed | Identified in beef broth and roasted beef volatiles.[1] Often co-occurs with its thiazoline precursor. |

| Roasted Coffee | Confirmed | Present in volatiles of Coffea arabica and Coffea canephora. Concentration increases with roast degree (City to French Roast). |

| Sesame Oil | High Relevance | A key marker in toasted sesame oil, contributing to the "burnt/nutty" character.[2] |

| Ambrette Seeds | Natural Source | Found in the essential oil of Abelmoschus moschatus, used in perfumery and flavoring. |

| Lamb/Mutton | Detected | Part of the sulfur-rich volatile fraction distinguishing ruminant meat flavors. |

Technical Insight: In meat matrices, the ratio of thiazolines (intermediate) to thiazoles (product) serves as a marker for thermal processing intensity. Higher temperatures and longer cooking times favor the oxidation of thiazolines into the stable 2-ethyl-4,5-dimethylthiazole.

Analytical Methodologies

Quantifying alkylthiazoles requires rigorous extraction protocols due to their volatility and lipophilicity.

Recommended Protocol: SDE-GC-MS

Simultaneous Distillation-Extraction (SDE) is the gold standard for isolating this compound from complex fat-rich matrices like beef or coffee.

-

Sample Prep: Homogenize 50g of sample (e.g., cooked beef) with 200mL distilled water. Add internal standard (e.g., 2-methyl-3-heptanone).

-

Extraction (Likens-Nickerson):

-

Solvent: Dichloromethane or Diethyl ether/Pentane (1:1).

-

Duration: 2–4 hours continuous reflux.

-

Why: This method captures volatiles while minimizing non-volatile lipid co-extraction.

-

-

Concentration: Dry organic phase over anhydrous

and concentrate to ~100 -

Analysis (GC-MS):

-

Column: DB-WAX or DB-5MS (Polar columns separate thiazoles from pyrazines better).

-

Detection: Mass Spectrometry (EI mode, 70 eV). Monitor molecular ion m/z 141 and base peak m/z 126 (loss of methyl group).

-

Analytical Workflow Diagram

Figure 2: Extraction and detection workflow for volatile alkylthiazoles.

Biomedical & Pharmaceutical Significance

For drug development professionals, 2-Ethyl-4,5-dimethylthiazole serves as a model for thiazole ring metabolism .

Metabolic Fate (CYP450)

Thiazoles are metabolized primarily by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) in the liver.

-

S-Oxidation: The sulfur atom can be oxidized to a sulfoxide/sulfone, rendering the ring electrophilic.

-

Side-Chain Oxidation: The ethyl or methyl groups are hydroxylated (e.g., to 1-hydroxyethyl derivatives), which are then conjugated with glucuronic acid for excretion.

-

Ring Opening: In some cases, oxidative attack at the C2 position leads to ring cleavage, forming reactive dicarbonyls and thioamides.

Regulatory Status

-

FLAVIS: 15.058[3]

-